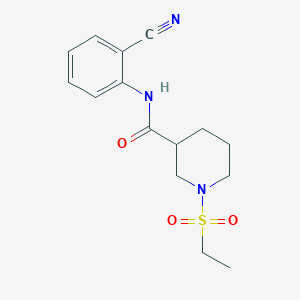![molecular formula C15H16N2O5S B5425020 N-[2-(2-methylphenoxy)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B5425020.png)
N-[2-(2-methylphenoxy)ethyl]-3-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-methylphenoxy)ethyl]-3-nitrobenzenesulfonamide is an organic compound with the molecular formula C15H16N2O5S. This compound is characterized by the presence of a nitro group, a sulfonamide group, and a phenoxyethyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methylphenoxy)ethyl]-3-nitrobenzenesulfonamide typically involves the reaction of 2-(2-methylphenoxy)ethanol with 3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve more rigorous purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methylphenoxy)ethyl]-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions with various nucleophiles such as thiols, amines, and alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Reduction: Acidic or basic hydrolysis
Substitution: Nucleophiles such as thiols, amines, and alcohols
Major Products Formed
Oxidation: Amino derivative of the compound
Reduction: Sulfonic acid and amine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[2-(2-methylphenoxy)ethyl]-3-nitrobenzenesulfonamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of other complex molecules.
Biology: As a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: As a potential therapeutic agent due to its ability to interact with biological targets.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(2-methylphenoxy)ethyl]-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify the active sites of enzymes, thereby inhibiting their activity. The sulfonamide group can also interact with amino acid residues in proteins, leading to changes in their conformation and function.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-methylphenoxy)ethyl]-2-nitrobenzenesulfonamide
- N-[2-(3-methoxyphenoxy)ethyl]-2-nitrobenzenesulfonamide
- N-[2-(3-methylphenoxy)ethyl]-1H-imidazole-1-carboxamide
Uniqueness
N-[2-(2-methylphenoxy)ethyl]-3-nitrobenzenesulfonamide is unique due to the presence of the 2-methylphenoxyethyl group, which imparts specific steric and electronic properties to the molecule. This uniqueness allows it to interact with biological targets in a distinct manner compared to similar compounds, making it valuable for specific research applications.
Properties
IUPAC Name |
N-[2-(2-methylphenoxy)ethyl]-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-12-5-2-3-8-15(12)22-10-9-16-23(20,21)14-7-4-6-13(11-14)17(18)19/h2-8,11,16H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKYNPJXZOEZNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCNS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5424938.png)
![4-(3,4-dimethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5424941.png)
![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-N-(2-fluorophenyl)-1-piperazinecarboxamide](/img/structure/B5424961.png)
![N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]pyrrolidine-1-carboxamide](/img/structure/B5424972.png)
![2-(3-chlorophenyl)-4-[(2-isopropyl-1H-imidazol-1-yl)methyl]-5-methyl-1,3-oxazole](/img/structure/B5424979.png)
![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-1-(methoxymethyl)cyclobutanecarboxamide](/img/structure/B5424983.png)
![2-{(5Z)-5-[4-(methoxycarbonyl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B5424989.png)
![ethyl 2-{[(1-acetyl-4-piperidinyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5424993.png)

![ethyl 4-[2-(benzoylamino)-3-(4-nitrophenyl)acryloyl]-1-piperazinecarboxylate](/img/structure/B5425003.png)
![N-benzyl-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide](/img/structure/B5425007.png)
![2-{1-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5425026.png)
![5-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl-2-methylbenzamide](/img/structure/B5425030.png)
![2-[(E)-2-(5-iodo-2-methoxyphenyl)ethenyl]-8-methoxyquinoline](/img/structure/B5425037.png)
